molecular formula C10H10N4O4 B12926457 5'-Deoxyinosine dialdehyde CAS No. 71671-62-0

5'-Deoxyinosine dialdehyde

Cat. No.: B12926457
CAS No.: 71671-62-0
M. Wt: 250.21 g/mol
InChI Key: XSJQRGNLPCWYFJ-RNFRBKRXSA-N
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Description

5’-Deoxyinosine dialdehyde is a chemical compound derived from inosine, a nucleoside that is a component of RNA This compound is characterized by the presence of two aldehyde groups attached to the inosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxyinosine dialdehyde typically involves the oxidation of 5’-deoxyinosine. One common method is the use of sodium periodate (NaIO4) as an oxidizing agent. The reaction is carried out in an aqueous solution, and the conditions are carefully controlled to ensure the selective oxidation of the hydroxyl groups to aldehyde groups. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 5’-Deoxyinosine dialdehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxyinosine dialdehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases with amines.

Common Reagents and Conditions

    Oxidation: Sodium periodate (NaIO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Primary amines in the presence of a catalyst, typically under mild conditions.

Major Products Formed

    Oxidation: 5’-Deoxyinosine dicarboxylic acid.

    Reduction: 5’-Deoxyinosine diol.

    Substitution: Schiff bases and other imine derivatives.

Scientific Research Applications

5’-Deoxyinosine dialdehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Deoxyinosine dialdehyde primarily involves its interaction with enzymes in the purine metabolism pathway. It acts as an inhibitor of adenosine deaminase, an enzyme that converts adenosine to inosine. By inhibiting this enzyme, 5’-Deoxyinosine dialdehyde can modulate the levels of adenosine and inosine in the body, which has various physiological effects, particularly in the cardiovascular system .

Comparison with Similar Compounds

Similar Compounds

    Inosine: The parent compound from which 5’-Deoxyinosine dialdehyde is derived.

    5’-Deoxyadenosine: Another nucleoside with similar structural features but different biological activity.

    2’-Deoxyinosine: A related compound with a similar structure but lacking the aldehyde groups.

Uniqueness

5’-Deoxyinosine dialdehyde is unique due to the presence of two reactive aldehyde groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar nucleosides .

Properties

CAS No.

71671-62-0

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

(2R)-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

InChI

InChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1

InChI Key

XSJQRGNLPCWYFJ-RNFRBKRXSA-N

Isomeric SMILES

C[C@H](C=O)O[C@H](C=O)N1C=NC2=C1N=CNC2=O

Canonical SMILES

CC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O

Origin of Product

United States

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